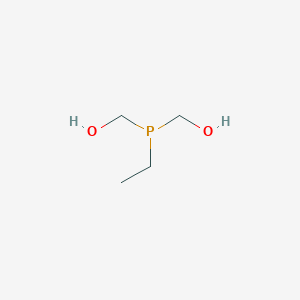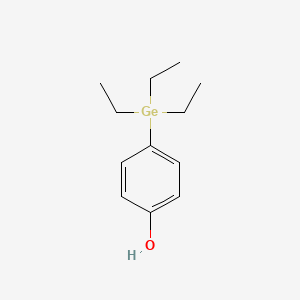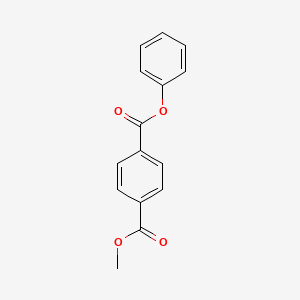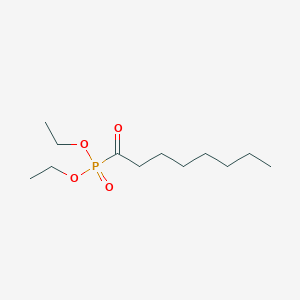
Beryllium--chromium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–chromium (2/1) is an intermetallic compound composed of beryllium and chromium in a 2:1 ratio. This compound is known for its unique properties, which include high strength, lightweight, and resistance to corrosion. Beryllium is a steel-gray, brittle, lightweight metal, while chromium is a hard, lustrous metal known for its high melting point and resistance to tarnishing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–chromium (2/1) typically involves the direct combination of beryllium and chromium metals at high temperatures. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the intermetallic compound. The reaction can be represented as:
2Be+Cr→Be2Cr
Industrial Production Methods
Industrial production of beryllium–chromium (2/1) involves similar high-temperature processes. The metals are melted together in an electric arc furnace or induction furnace under a controlled atmosphere. The molten mixture is then cooled to form the intermetallic compound. This method ensures the purity and homogeneity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Beryllium–chromium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form beryllium oxide and chromium oxide.
Reduction: It can be reduced back to its constituent metals under certain conditions.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Other metal halides or oxides in a molten state.
Major Products
Oxidation: Beryllium oxide (BeO) and chromium oxide (Cr2O3).
Reduction: Beryllium and chromium metals.
Substitution: New intermetallic compounds depending on the substituting metal
Aplicaciones Científicas De Investigación
Beryllium–chromium (2/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and resistance to corrosion.
Medicine: Studied for its potential use in radiation therapy equipment due to its ability to withstand high radiation doses.
Industry: Used in aerospace and defense industries for manufacturing lightweight, high-strength components.
Mecanismo De Acción
The mechanism by which beryllium–chromium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound’s high strength and lightweight make it ideal for applications requiring durable materials. Its resistance to corrosion and oxidation allows it to maintain its properties in harsh environments. The molecular targets and pathways involved include interactions with other metals and compounds, leading to the formation of stable intermetallic phases .
Comparación Con Compuestos Similares
Similar Compounds
Beryllium–copper (2/1): Known for its high strength and electrical conductivity.
Beryllium–aluminum (2/1): Known for its lightweight and high thermal conductivity.
Chromium–nickel (2/1): Known for its corrosion resistance and high-temperature stability.
Uniqueness
Beryllium–chromium (2/1) is unique due to its combination of high strength, lightweight, and resistance to corrosion. Unlike beryllium–copper, it does not have high electrical conductivity but offers better resistance to oxidation. Compared to beryllium–aluminum, it provides higher strength and durability. Unlike chromium–nickel, it is lighter and offers better performance in applications where weight is a critical factor .
Propiedades
Número CAS |
12232-30-3 |
|---|---|
Fórmula molecular |
Be2Cr |
Peso molecular |
70.020 g/mol |
InChI |
InChI=1S/2Be.Cr |
Clave InChI |
JQCQJBQLTMXXHX-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Be].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



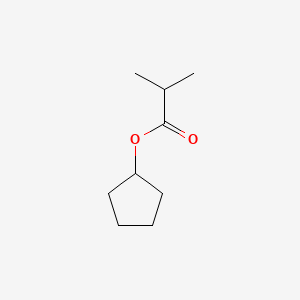
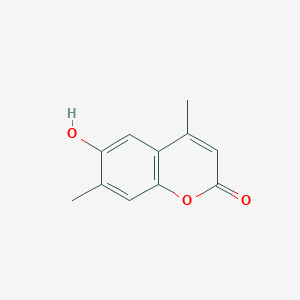
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
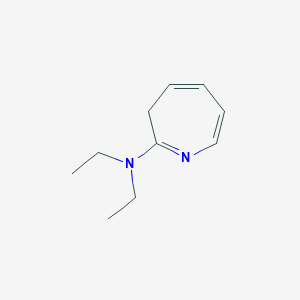
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
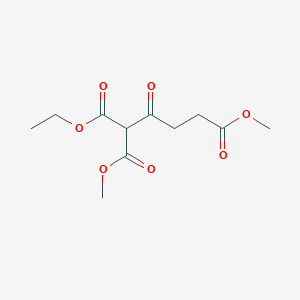
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
